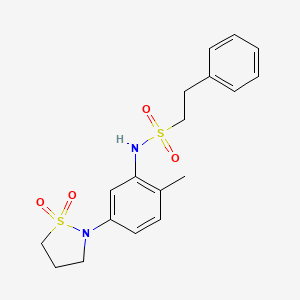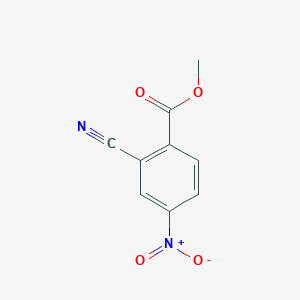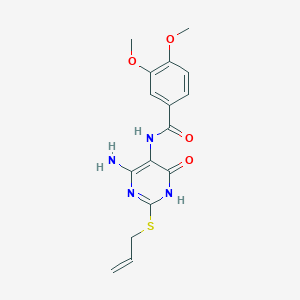
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of sulfonamide derivatives has been explored in various studies, with a focus on their potential as enzyme inhibitors. One such study describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are synthesized to act as inhibitors of kynurenine 3-hydroxylase . The structure-activity relationship (SAR) and biochemical characterization of these compounds are detailed, highlighting their high affinity for the target enzyme. The synthesis involves the creation of compounds with varying substituents, which are then tested for their inhibitory potency, as indicated by their IC50 values. For instance, compound 16 with a 3-nitrophenyl group and compound 20 with a 2-fluoro-5-(trifluoromethyl)phenyl group show high-affinity inhibition with IC50 values of 37 nM and 19 nM, respectively .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their function as enzyme inhibitors. The study on N-(4-phenylthiazol-2-yl)benzenesulfonamides provides insights into the molecular features that contribute to their high affinity for kynurenine 3-hydroxylase . The presence of specific substituents on the phenyl ring of the thiazole moiety plays a significant role in the binding affinity to the enzyme. The molecular interactions between these compounds and the enzyme active site are likely driven by the electronic properties of the substituents, as well as the overall three-dimensional conformation of the molecules .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is exemplified by the generation of N-acyliminium ions from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones . These ions are produced under the influence of titanium tetrachloride at low temperatures and can undergo reactions with allyltrimethylsilane. The degree of stereoselectivity in these reactions varies, and the study provides an example of how the chiral auxiliary, (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, can influence the stereochemical outcome of the resulting homoallylamines . This demonstrates the chemical versatility of sulfonamide derivatives and their potential for creating compounds with specific stereochemical configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The high-affinity inhibitors of kynurenine 3-hydroxylase, such as compounds 16 and 20, exhibit properties that allow them to cross the blood-brain barrier and affect the kynurenine pathway in the brain . The study reports that these compounds, when administered orally, can block the enzyme in rat and gerbil brains, with effective doses (ED50) in the low micromolar range. Additionally, compound 16 was shown to significantly increase kynurenic acid concentration in the extracellular hippocampal fluid of rats, indicating its ability to modulate neurochemical pathways in vivo . These properties are essential for the potential therapeutic application of such compounds in neurological disorders.
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-17(20-11-5-12-26(20,23)24)14-18(15)19-25(21,22)13-10-16-6-3-2-4-7-16/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVCXQFDODBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B3019544.png)





![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)
![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)


![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)